molecular formula C19H21N5O2S B2517031 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide CAS No. 1705710-92-4

2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Cat. No.: B2517031
CAS No.: 1705710-92-4
M. Wt: 383.47
InChI Key: JZMSTXIQXWKCIR-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a complex organic compound that features a quinazolinone core, a thiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-oxoquinazoline, thiazole, and piperidine derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Dihydroquinazolinone derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes such as kinases and proteases.

    Receptor Binding: May interact with specific receptors, influencing biological pathways.

Medicine

    Therapeutic Agents: Investigated for potential use in treating diseases such as cancer, inflammation, and infectious diseases.

    Drug Development: Serves as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science:

    Agriculture: Possible use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its target:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: Common pathways include the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxoquinazolin-3(4H)-yl)-N-(piperidin-3-ylmethyl)acetamide: Lacks the thiazole ring, potentially altering its biological activity.

    2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)ethyl)methyl)acetamide: Features an ethyl group instead of a piperidine ring, which may affect its binding properties.

Uniqueness

    Structural Complexity: The combination of quinazolinone, thiazole, and piperidine rings provides a unique scaffold for interaction with biological targets.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

    Its diverse applications in medicine, biology, and industry highlight its significance compared to simpler analogs.

This detailed overview provides a comprehensive understanding of 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-17(12-24-13-22-16-6-2-1-5-15(16)18(24)26)21-10-14-4-3-8-23(11-14)19-20-7-9-27-19/h1-2,5-7,9,13-14H,3-4,8,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMSTXIQXWKCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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